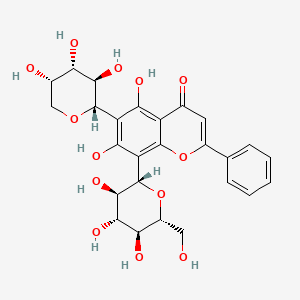

Chrysin 6-C-arabinoside 8-C-glucoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

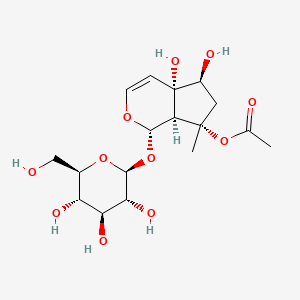

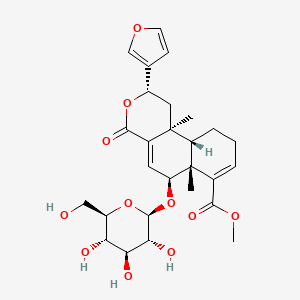

Chrysin 6-C-arabinoside 8-C-glucoside is a natural compound that belongs to the flavonoid class . It can inhibit the CGRP releasing and the activation of TRPV1 channel . This compound can be used for anti-migraine research and is also an α-glucosidase inhibitor, which are widely used in the treatment of type 2 diabetes .

Molecular Structure Analysis

The molecular formula of Chrysin 6-C-arabinoside 8-C-glucoside is C26H28O13 . Its molecular weight is 548.5 g/mol . The structure of this compound includes a flavone backbone, which is a class of flavonoids .Physical And Chemical Properties Analysis

Chrysin 6-C-arabinoside 8-C-glucoside is an off-white to light yellow solid . It has a low solubility . The boiling point is predicted to be 888.8±65.0 °C and the density is predicted to be 1.708±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Bioengineering and Bioprocessing

Chrysin 6-C-arabinoside 8-C-glucoside is a plant-originated glycoconjugate with various bioactivities . However, its potential utility is hindered by its low abundance in nature . Engineering biosynthesis pathways in heterologous bacterial chassis provides a sustainable source of these C-glycosides .

Antioxidant Activity

Chrysin, a natural polyphenol to which Chrysin 6-C-arabinoside 8-C-glucoside is related, has been reported to have high antioxidant activity . This is due to the presence of free hydroxyl groups in various configurations .

Anti-Inflammatory Activity

Schaftoside, a flavone bearing C-arabinosyls similar to Chrysin 6-C-arabinoside 8-C-glucoside, has been reported to possess diverse bioactivities including anti-inflammatory activity .

Antimelanogenic Activity

Schaftoside has also been reported to have antimelanogenic (anti-skin darkening) activities .

Inhibition of Gallstones and Kidney Stones Formation

Schaftoside has been reported to inhibit the formation of gallstones and kidney stones .

Anti-Migraine Research

Chrysin 6-C-arabinoside 8-C-glucoside can inhibit the CGRP releasing and the activation of TRPV1 channel . It can be used for anti-migraine research .

Antihepatitic and Bilirubin Solubilization Activity

Carlinoside, a compound similar to Chrysin 6-C-arabinoside 8-C-glucoside, from Cajanus plants shows antihepatitic and bilirubin solubilization activity .

Potential Anti-COVID-19 Activity

Both schaftoside and carlinoside were identified as active ingredients against COVID-19 .

Mecanismo De Acción

Propiedades

IUPAC Name |

5,7-dihydroxy-2-phenyl-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)16-20(33)15(25-22(35)17(30)11(29)8-37-25)19(32)14-10(28)6-12(38-24(14)16)9-4-2-1-3-5-9/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZNHGSHLAHPCG-VYUBKLCTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)C5C(C(C(C(O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=CC=C4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysin 6-C-arabinoside 8-C-glucoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)